molecular formula C24H19N3O4S B2379683 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 325694-33-5

2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2379683
CAS No.: 325694-33-5
M. Wt: 445.49
InChI Key: TVCCVOSBTAIIEY-UHFFFAOYSA-N
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Description

2-((5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a synthetic organic compound featuring a 1,2,4-triazole core substituted with a benzodioxole group and a phenyl group, and further functionalized with a thioether linkage to a 4-methoxyphenylethanone moiety. The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse biological activities. Compounds containing this structure have been extensively investigated for their potential as antiviral, anticancer, antimicrobial, and anticonvulsant agents . The benzodioxole group is a common pharmacophore found in bioactive molecules and can contribute to binding affinity with biological targets . This particular molecular architecture, combining multiple aromatic and heterocyclic systems, makes it a valuable intermediate for researchers in synthetic chemistry and a candidate for screening in biological assays to discover new therapeutic leads. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S/c1-29-19-10-7-16(8-11-19)20(28)14-32-24-26-25-23(27(24)18-5-3-2-4-6-18)17-9-12-21-22(13-17)31-15-30-21/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCCVOSBTAIIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone represents a class of triazole derivatives known for their diverse biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N3O4SC_{19}H_{17}N_3O_4S, with a molecular weight of approximately 383.42 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a triazole ring through a thioether linkage, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. In particular, compounds containing the benzo[d][1,3]dioxole structure have demonstrated significant antibacterial and antifungal activities. For instance:

CompoundTarget MicroorganismInhibition Zone (mm)Reference
This compoundStaphylococcus aureus18
This compoundEscherichia coli15

These results indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively researched. A study reported that derivatives similar to our compound showed significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings:

CompoundCancer Cell LineIC50 (μM)Reference
This compoundHCT116 (Colon Cancer)4.36
Related Triazole DerivativeMCF7 (Breast Cancer)7.50

The compound demonstrated an IC50 value of 4.36 μM against HCT116 cells, indicating strong anticancer activity compared to standard chemotherapeutics.

The biological activity of triazole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in various physiological processes.
  • Induction of Apoptosis : Many triazole derivatives trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Antioxidant Properties : The presence of the benzo[d][1,3]dioxole moiety contributes to the antioxidant capacity of these compounds, reducing oxidative stress in cells.

Case Studies

A notable study involved synthesizing various triazole derivatives and evaluating their biological activities. The synthesized compounds were tested for their antibacterial and anticancer properties using standard methods such as agar diffusion and MTT assays.

Study Highlights:

  • Synthesis Method : Compounds were synthesized via a multi-step process involving nucleophilic substitution reactions.
  • Biological Testing : The compounds were tested against multiple strains of bacteria and several cancer cell lines.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity : The compound exhibits promising antifungal properties. Triazole derivatives are known for their efficacy against fungal infections, and the inclusion of a benzo[d][1,3]dioxole moiety enhances biological activity. Studies have shown that similar compounds can inhibit the growth of various fungal strains effectively .

Anticancer Properties : Research indicates that triazole derivatives can possess anticancer activity. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Effects : In addition to antifungal properties, compounds with triazole structures have demonstrated broad-spectrum antimicrobial activity. This makes them potential candidates for developing new antibiotics to combat resistant bacterial strains .

Agricultural Applications

Fungicides : The compound's antifungal properties can be leveraged in agriculture as a fungicide. Its effectiveness against plant pathogens could be explored to develop new agricultural treatments that enhance crop yield and health while minimizing environmental impact .

Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator. Its ability to modulate biological pathways could be harnessed to improve growth rates or resistance to stress factors in plants .

Materials Science Applications

Polymer Chemistry : The unique chemical structure of the compound allows it to be incorporated into polymer matrices. This can lead to the development of new materials with enhanced properties such as increased thermal stability and mechanical strength .

Nanotechnology : The compound’s properties may also find applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents can improve the efficacy and targeting of drugs in medical applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antifungal Activity Effective against multiple fungal strains
Anticancer Properties Induces apoptosis in various cancer cell lines
Agricultural Fungicides Potential use as a fungicide for crops
Polymer Chemistry Enhances thermal stability in polymer matrices
Nanotechnology Effective drug delivery system development

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound are highlighted below against analogous 1,2,4-triazole-thioether derivatives.

Table 1: Structural and Functional Comparison

Compound Name / CAS RN Substituents on Triazole (Position 4, 5) Ethanone Substituent Key Differences & Implications References
Target Compound 4-Ph, 5-Benzo[d][1,3]dioxol-5-yl 4-Methoxyphenyl Bicyclic substituent may enhance π-π interactions and metabolic stability.
2- (324052-32-6) 4-Ph, 5-3,4-Dimethoxyphenyl 4-Methoxyphenyl 3,4-Dimethoxy (electron-donating) vs. methylenedioxy: Altered electronic effects and solubility.
2-(4-(4-Ethoxyphenyl)-5-(4-MeOPh)-4H-... () 4-4-Ethoxyphenyl, 5-4-MeOPh Phenyl Ethoxy vs. methoxy: Longer alkyl chain increases lipophilicity.
2-{[4-(4-MeOPh)-5-Ph-4H-...]] () 4-4-MeOPh, 5-Ph Phenyl Positional isomerism (substituents at triazole positions 4/5) alters steric and electronic profiles.
2-(4-(2,4-Difluorophenyl)-5-(PhSO₂Ph)-4H-... () 4-2,4-Difluorophenyl, 5-PhSO₂Ph Phenyl Sulfonyl and fluorine substituents: Electron-withdrawing groups may reduce reactivity.

Key Findings :

Electron-withdrawing groups (e.g., sulfonyl in ) decrease nucleophilicity of the triazole thiolate, slowing alkylation kinetics .

Steric and Solubility Considerations :

  • Ethoxy groups () increase lipophilicity compared to methoxy, which may enhance membrane permeability but reduce aqueous solubility .
  • The bicyclic benzo[d][1,3]dioxol group introduces steric bulk, possibly hindering crystallization but improving thermal stability .

Synthetic Methodologies: Base Selection: Cs₂CO₃ () offers milder conditions than NaOEt (), reducing side reactions for sensitive substrates . Solvent Effects: DMF () vs. ethanol (): Polar aprotic solvents enhance thiolate reactivity but may complicate purification .

Biological Relevance: Triazole-thioether derivatives are explored for antimicrobial and anticancer activities.

Q & A

Q. What are the optimized synthetic routes for 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone?

  • Methodological Answer : Synthesis typically involves coupling a triazole-thiol precursor with a substituted ethanone derivative. For example:
  • React 5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol with 1-(4-methoxyphenyl)-2-bromoethanone under reflux in ethanol or DMF, using triethylamine as a base to neutralize HBr .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from ethanol-DMF mixtures to achieve >80% yield .
  • Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the triazole ring and substituent positions (e.g., δ 3.8 ppm for methoxy groups) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1700 cm1^{-1}, S-H absence confirming thioether formation) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures (e.g., stable up to 200°C) .
  • Solvent Compatibility : Test solubility in DMSO, ethanol, and aqueous buffers for pharmacological assays. Low aqueous solubility may require formulation with cyclodextrins or surfactants .
  • Light Sensitivity : Store in amber vials at -20°C if benzodioxole or thioether moieties show UV-induced degradation .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antifungal vs. anti-inflammatory) be resolved across studies?

  • Methodological Answer :
  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, antifungal activity against Candida albicans may require RPMI-1640 media at pH 7.0 .
  • Structural Analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to identify pharmacophore contributions .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., 5-lipoxygenase for anti-inflammatory activity) .

Q. What strategies enhance bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the benzodioxole (e.g., 5-nitro vs. 5-methoxy) and triazole N-substituents (phenyl vs. thiophene). For example, 4-methoxyphenyl enhances cellular permeability, while thiophene improves kinase inhibition .
  • Bioisosteric Replacement : Replace the thioether with sulfoxide/sulfone to modulate electron-withdrawing effects and potency .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize analogs with high predicted binding affinity for 5-LOX or FLT3 kinase .

Q. How can researchers identify the compound’s molecular targets in complex biological systems?

  • Methodological Answer :
  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Transcriptomics : Analyze gene expression changes (RNA-seq) in treated vs. untreated cancer cells to identify dysregulated pathways .
  • Thermal Shift Assays : Monitor protein melting curves to detect stabilization of target enzymes (e.g., kinases) upon compound binding .

Q. What methodologies address low solubility in pharmacological assays?

  • Methodological Answer :
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) to enhance bioavailability .
  • Prodrug Design : Synthesize phosphate or acetate esters of the methoxy group to improve aqueous solubility, with enzymatic cleavage in vivo .
  • Co-solvent Systems : Use 10% DMSO in PBS for in vitro studies, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity .

Q. How can regioselectivity challenges in triazole ring substitution be mitigated during synthesis?

  • Methodological Answer :
  • Directed Metalation : Use Cu(I)-catalyzed click chemistry to control 1,4- vs. 1,5-triazole regiochemistry .
  • Protecting Groups : Temporarily protect reactive sites (e.g., benzodioxole oxygen) with acetyl groups to direct thiolation to the triazole C3 position .
  • Computational Modeling : Predict favorable substitution patterns using DFT calculations (Gaussian 09) to guide synthetic routes .

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